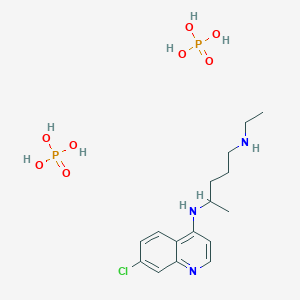

Desethyl chloroquine diphosphate

Overview

Description

Desethyl chloroquine diphosphate is the main deethyl metabolite of chloroquine . Chloroquine is an antimalarial drug used to treat susceptible infections with P. vivax, P. malariae, P. ovale, and P. falciparum . It has also been repurposed for the treatment of a number of other conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis .

Synthesis Analysis

Desethyl chloroquine is a major metabolite of chloroquine, produced via cytochrome P450 enzymes (CYP) in the liver . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine and its metabolites in pharmaceutical products and biological samples .Chemical Reactions Analysis

Desethyl chloroquine is formed through the dealkylation of chloroquine in the liver . The process is mediated by cytochrome P450 enzymes . HPLC is commonly used to identify and quantify chloroquine and its metabolites .Scientific Research Applications

- Like its parent compound, chloroquine, DECQ exhibits antimalarial properties. It has been investigated for its efficacy against Plasmodium vivax malaria .

- DECQ has shown promise in treating autoimmune conditions such as lupus erythematosus and rheumatoid arthritis .

- There is growing interest in DECQ’s potential antiviral activity. It has demonstrated a broad spectrum of action against various viruses, including HIV , Zika , and Chikungunya .

- DECQ has been explored as a therapeutic alternative for diseases beyond malaria. It shows activity against Q fever , Whipple’s disease , and fungal infections .

- DECQ has been investigated for its potential in cancer treatment. It shows activity against certain types of cancer cells .

Antimalarial Activity

Autoimmune Diseases

Antiviral Properties

Other Infectious Diseases

Cancer Research

Mechanism of Action

Target of Action

Desethyl chloroquine diphosphate is a major desethyl metabolite of Chloroquine . The primary targets of Desethyl chloroquine diphosphate are malarial trophozoites and toll-like receptors (TLRs) . Malarial trophozoites are a stage in the life cycle of the parasite Plasmodium, which causes malaria. TLRs are a type of protein that plays a key role in the innate immune system.

Mode of Action

Desethyl chloroquine diphosphate inhibits the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme, a toxic byproduct of hemoglobin digestion, to non-toxic hemazoin. As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite . In addition, Desethyl chloroquine diphosphate also acts as an inhibitor of TLRs .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the Plasmodium parasite. This leads to the accumulation of toxic heme within the parasite, causing its death

Pharmacokinetics

Desethyl chloroquine diphosphate, like Chloroquine, is absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .

Result of Action

The primary result of Desethyl chloroquine diphosphate’s action is the death of the Plasmodium parasite, due to the accumulation of toxic heme . This leads to the effective treatment of malaria. The modulation of immune responses through TLR inhibition may also have therapeutic effects, although the specific molecular and cellular effects are still being studied.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678694 | |

| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desethyl chloroquine diphosphate | |

CAS RN |

247912-76-1 | |

| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

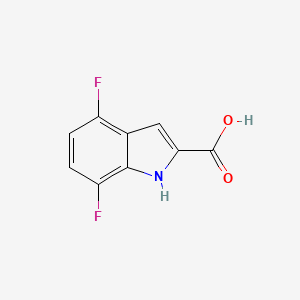

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)

![8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3119165.png)

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)